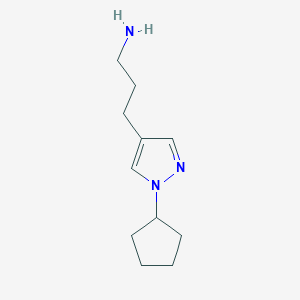
3-(1-环戊基-1H-吡唑-4-基)丙烷-1-胺
描述
“3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-amine” is a chemical compound with the molecular formula C11H19N3. It is a derivative of propan-1-amine, which is an amine with the chemical formula CH3(CH2)2NH2 .
Molecular Structure Analysis
The molecular weight of “3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-amine” is 193.29 g/mol. The InChI code is 1S/C6H11N3/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3,7H2, (H,8,9) .Physical And Chemical Properties Analysis
“3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-amine” is an oil at room temperature .科学研究应用
药物化学:潜在的抗癌药物
在药物化学领域,该化合物已被证明具有作为HPK1抑制剂的潜力 . HPK1是一种参与调节免疫反应的激酶,抑制其活性可以成为癌症免疫治疗的一种策略。该化合物调节HPK1活性的能力可能导致开发治疗癌症的新方法,在这些方法中,需要增强免疫系统的反应。
作用机制
The mechanism of action of 3-CPP is not fully understood. However, it is believed to act as an agonist of several G-protein coupled receptors, including the 5-HT2A receptor and the 5-HT2C receptor. It is thought to activate these receptors, which then leads to the release of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. This activation of these receptors is believed to cause the effects of 3-CPP on the central nervous system and cardiovascular system.
Biochemical and Physiological Effects
3-CPP has been found to have a variety of biochemical and physiological effects. It has been found to have effects on the central nervous system, including increased alertness and improved cognitive function. It has also been found to have effects on the cardiovascular system, including increased heart rate and blood pressure. In addition, 3-CPP has been found to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
The use of 3-CPP in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it has been found to have a variety of biochemical and physiological effects. In addition, it is relatively inexpensive and widely available. However, there are also some limitations to the use of 3-CPP in laboratory experiments. It is not fully understood how it works, and there is a lack of long-term studies on its effects. In addition, it is not approved for human use, so its use in laboratory experiments is limited.
未来方向
There are several potential future directions for research on 3-CPP. More research is needed to fully understand its mechanism of action and the long-term effects of its use. In addition, more research is needed to explore its potential applications in drug development and other areas. Finally, more research is needed to explore the potential therapeutic benefits of 3-CPP, as well as its potential side effects.
安全和危害
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements associated with the compound are H315, H318, and H335, which indicate that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
属性
IUPAC Name |
3-(1-cyclopentylpyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-7-3-4-10-8-13-14(9-10)11-5-1-2-6-11/h8-9,11H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDSMXZMSSELJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


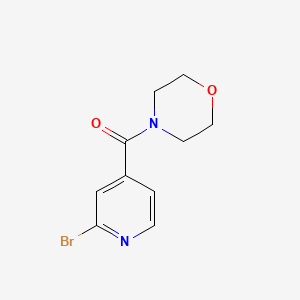
![1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate](/img/structure/B1467872.png)
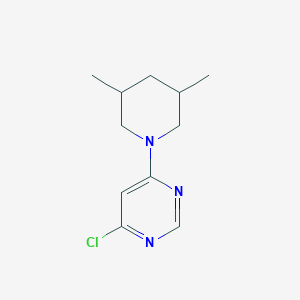
![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1467876.png)
![4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid](/img/structure/B1467878.png)

![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone](/img/structure/B1467880.png)
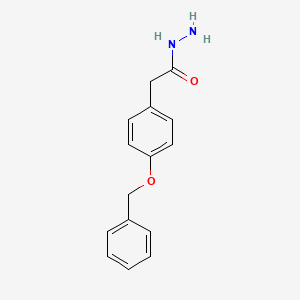
![Carbamic acid,N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1467886.png)
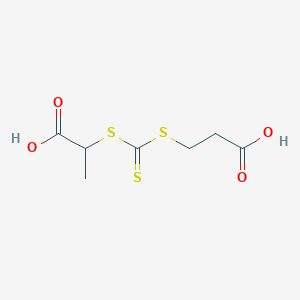

![11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B1467890.png)

![7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1467894.png)
